iodane

reduction potential halide redox thermodynamic comparison

Iodane, systematically designated as hydrogen iodide (HI; CAS 10034-85-2), is a diatomic hydrogen halide that exists as a colorless gas at ambient temperature and is most commonly procured as an aqueous solution (hydroiodic acid, typically 57% or 67% w/w). It is classified as a strong Brønsted acid and a potent reducing agent, with applications spanning organic synthesis, graphene-based material processing, and pharmaceutical intermediate production.

Molecular Formula HI
Molecular Weight 131.9141 g/mol
Cat. No. B1220250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiodane
SynonymsIodine Radioisotopes
Radioisotopes, Iodine
Molecular FormulaHI
Molecular Weight131.9141 g/mol
Structural Identifiers
SMILESI
InChIInChI=1S/HI/h1H/i1+4
InChIKeyXMBWDFGMSWQBCA-RNFDNDRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodane (Hydrogen Iodide) Procurement: Core Chemical Profile and Sourcing Considerations


Iodane, systematically designated as hydrogen iodide (HI; CAS 10034-85-2), is a diatomic hydrogen halide that exists as a colorless gas at ambient temperature and is most commonly procured as an aqueous solution (hydroiodic acid, typically 57% or 67% w/w). It is classified as a strong Brønsted acid and a potent reducing agent, with applications spanning organic synthesis, graphene-based material processing, and pharmaceutical intermediate production. The compound's reactivity profile is intrinsically governed by the weak H–I bond (bond dissociation energy approximately 297 kJ·mol⁻¹) and the high polarizability of the iodide ion, which collectively distinguish it from lighter hydrogen halides. [1] [2]

Why Hydrogen Bromide or Hydrogen Chloride Cannot Substitute Iodane in Critical Reduction and Acid-Catalyzed Processes


Although hydrogen chloride (HCl) and hydrogen bromide (HBr) are also hydrogen halides, they display substantially weaker reducing capability and lower Brønsted acidity, rendering them inadequate in applications where iodane's unique redox potential and proton-donating strength are required. The standard reduction potentials of the halide series (I⁻: +0.53 V; Br⁻: +1.06 V; Cl⁻: +1.36 V) demonstrate that iodide is the strongest reducing agent, while the pKₐ values (HI ≈ –10; HBr ≈ –9; HCl ≈ –7) establish iodane as the strongest mineral acid among the common hydrogen halides. These thermodynamically rooted differences translate into divergent kinetic performances in real synthetic transformations, making direct substitution impossible without compromising yield, selectivity, or process safety. [1]

Iodane Versus Analogues: Head-to-Head Quantitative Differentiation Evidence


Standard Reduction Potential: Iodide Outperforms Bromide and Chloride as a Reducing Agent

The standard reduction potential (E°) of the I₂/I⁻ couple (+0.53 V vs SHE) is substantially lower than that of Br₂/Br⁻ (+1.06 V) and Cl₂/Cl⁻ (+1.36 V), directly quantifying iodane's superior intrinsic reducing power. A lower reduction potential indicates a stronger thermodynamic driving force for electron donation, meaning iodide can reduce substrates that bromide or chloride cannot thermodynamically access. [1]

reduction potential halide redox thermodynamic comparison

Brønsted Acidity: Iodane Is a Stronger Proton Donor Than HBr or HCl

Hydrogen iodide exhibits a pKₐ of approximately –10, compared to –9 for HBr and –7 for HCl, establishing it as the strongest mineral acid among the common hydrogen halides. This enhanced acidity increases the concentration of reactive protonated intermediates in acid-catalyzed reactions, accelerating rates and improving conversion in processes such as hydroiodination, cleavage of ethers, and certain alcohol dehydrations. [1]

acid strength pKa hydrogen halide comparison

Graphene Oxide Reduction: HI 67% Achieves Complete Reduction, Superior to HI 57% and Safer Than Hydrazine

FT-IR spectroscopy and TGA-DTG analysis demonstrate that hydroiodic acid at 67% concentration achieves essentially complete reduction of graphite oxide (GO), producing material spectroscopically and thermally indistinguishable from hydrazine-reduced GO. In contrast, HI at 57% concentration yields only partial reduction under identical conditions. This intra-class differentiation (HI 67% vs HI 57%) provides a clear quality specification for procurement, while the parity with hydrazine establishes HI as a safer, non-explosive alternative. [1]

graphene oxide chemical reduction hydrazine alternative

Selective Reduction of Benzyl Alcohols and α-Carbonyl Alcohols to Hydrocarbons

Aqueous hydrogen iodide uniquely reduces benzyl alcohols and alcohols bearing α-carbonyl groups directly to the corresponding hydrocarbons (ROH + 2HI → RH + H₂O + I₂), providing synthetically useful yields. Neither HBr nor HCl is capable of mediating this transformation, as they lack the combined reducing strength and nucleophilicity required for effective iodide displacement of the hydroxyl group. This reaction can be rendered catalytic in HI by the addition of red phosphorus to reduce the co-produced I₂ back to HI. [1]

alcohol reduction deoxygenation synthetic method

High-Value Application Scenarios Where Iodane Delivers Quantifiable Advantages Over Analogues


Chemical Reduction of Graphene Oxide for Conductive Films and Energy Storage Electrodes

HI 67% achieves complete reduction of graphene oxide to yield rGO with electrical conductivity matching that of hydrazine-reduced material, while eliminating the explosion and acute toxicity risks associated with hydrazine handling. Procurement specifications should mandate HI concentration ≥ 67% to ensure full reduction, as supported by FT-IR and TGA-DTG evidence. [1]

Deoxygenative Reduction of Alcohols in Pharmaceutical Intermediate Synthesis

Iodane uniquely enables the direct conversion of benzyl alcohols and α-carbonyl alcohols to hydrocarbons without pre-activation, a transformation inaccessible to HBr or HCl. This capability reduces step count and improves atom economy in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. [1]

Strong Acid Catalysis Requiring Maximum Proton-Donating Capacity

With a pKₐ of approximately –10, HI provides stronger acid catalysis than HBr or HCl, enabling higher reaction rates in processes such as ether cleavage, hydroiodination of alkenes, and certain Friedel-Crafts-type transformations where protonation is rate-limiting. [1]

Reductive Cleavage of Challenging Substrates Inaccessible to Milder Reducing Agents

The low reduction potential of the I₂/I⁻ couple (+0.53 V) positions iodane as a thermodynamically potent reductant for substrates that resist reduction by sodium borohydride or milder hydride reagents. This makes it valuable in specialized academic and industrial research settings where alternative reducing agents fail to achieve desired conversion. [1]

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